molecular formula C9H7F3O2 B1314871 2-[4-(Trifluoromethoxy)phenyl]oxirane CAS No. 111991-17-4

2-[4-(Trifluoromethoxy)phenyl]oxirane

Cat. No.: B1314871
CAS No.: 111991-17-4
M. Wt: 204.15 g/mol
InChI Key: NUVYGKYZDJEFEQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]oxirane is an organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a trifluoromethoxy group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]oxirane typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the aldehyde . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production scale and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with nucleophilic groups attached.

    Oxidation: The major products include diols and other oxidized derivatives.

    Reduction: The major products are alcohols and other reduced forms of the compound.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The trifluoromethoxy group enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)oxirane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(4-Fluorophenyl)oxirane: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

    2-(4-Chlorophenyl)oxirane: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]oxirane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYGKYZDJEFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476401
Record name 2-[4-(trifluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-17-4
Record name 2-[4-(trifluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride(1.54 g, 38.46 mmol) in 35 mL of dry DMSO was added, via a solid addition funnel, trimethylsulfoxonium iodide (7.84 g, 35.61 mmol) over 5 minutes. After H2 gas evolution ceases the cloudy solution was treated with a solution of 4-trifluoromethoxybenzaldehyde (4.96 g, 25.05 mmol) in 35 mL of THF over 15 minutes. After one hour, 1 mL of ethanol was slowly added, then the THF and ethanol were removed by rotary evaporation. The DMSO solution was poured into 100 mL of water and then extracted with dichloromethane(3×75 mL). The combined organic extracts were washed with dilute brine (2×75 mL), dried (Na2SO4), filtered, evaporated and purified by flash chromatography (silica gel, 10% ethyl acetate/hexane). This procedure afforded 1.95 g of the title compound as a colorless oil.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Quantity
4.96 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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